molecular formula C10H14FNO B3308137 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol CAS No. 93748-83-5

2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol

Cat. No.: B3308137
CAS No.: 93748-83-5
M. Wt: 183.22 g/mol
InChI Key: JZQQZPANBQRNOP-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol is an organic compound that features a benzyl group substituted with a fluorine atom, an amino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2-fluorobenzyl chloride with methylamine, followed by the addition of ethanol. The reaction conditions often require a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: 2-Fluorobenzyl chloride reacts with methylamine in the presence of a base to form 2-[(2-Fluoro-benzyl)-methyl-amino].

    Step 2: The intermediate product is then reacted with ethanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(2-Fluoro-benzyl)-methyl-amino]-acetaldehyde or 2-[(2-Fluoro-benzyl)-methyl-amino]-acetic acid.

    Reduction: Formation of 2-[(2-Fluoro-benzyl)-methyl-amino]-ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol exhibit diverse biological activities, including:

  • Anticancer Effects : Studies have shown that benzyl derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated cytotoxicity against colorectal cancer cell lines (HCT-116) and have been characterized for their selectivity towards cancerous versus normal cells .
  • Anticholinesterase Activity : The compound may also exhibit potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's. Compounds designed with similar functionalities have shown promising results in inhibiting AChE activity .

Anticancer Activity

In a study evaluating glucopyranosyl-conjugated benzyl derivatives, one compound demonstrated antiproliferative activity comparable to established chemotherapeutics against colorectal cancer cells. The substitution patterns on the benzyl moiety were found to significantly affect the therapeutic index, highlighting the importance of structural modifications in enhancing anticancer efficacy .

Neuroprotective Properties

Research into multitarget compounds has indicated that certain derivatives of this compound could provide neuroprotective effects against oxidative stress in neuronal cell lines. This suggests potential applications in treating neurodegenerative conditions by mitigating cell damage induced by reactive oxygen species .

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets. The ethanol moiety can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and activity at various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-benzylamine: Lacks the ethanol moiety but shares the benzyl and fluorine substitution.

    2-[(2-Fluoro-phenyl)-methyl-amino]-ethanol: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol is unique due to the presence of both the fluorine-substituted benzyl group and the ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol, with the chemical formula C₉H₁₂FNO, is an organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

  • Molecular Weight : 169.196 g/mol
  • Density : 1.133 g/cm³
  • Boiling Point : Approximately 285.9ºC
  • Flash Point : 126.7ºC

The compound features a fluorobenzyl group attached to a methylaminoethanol moiety, which influences its chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The ethanol moiety can participate in hydrogen bonding, while the fluorine atom enhances the compound's electronic properties. These interactions can modulate binding affinity and activity at various enzymes and receptors, potentially leading to therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells. For instance, related compounds have shown IC50 values ranging from 0.06 to 0.17 µM against various cancer cell lines, indicating potent antiproliferative effects .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 22.9 µM against different strains .

Case Studies

  • Anticancer Studies :
    • A study assessed the antiproliferative effects of various derivatives on multiple cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced activity, suggesting that the position of substituents like fluorine plays a crucial role in efficacy .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial properties of related alkaloids, revealing effective inhibition against pathogens such as E. coli and C. albicans with MIC values indicating strong potential for therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
2-[(4-Fluoro-benzyl)-methyl-amino]-ethanolC₁₀H₁₄FNOContains para-fluorobenzyl group; potential differences in activity
2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanolC₁₀H₁₃ClFNOChlorine substitution may alter reactivity and biological effects
2-[(3-Fluoro-benzyl)-methyl-amino]-ethanolC₉H₁₂FNOSimilar structure but different positioning of fluorine; distinct properties

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12(6-7-13)8-9-4-2-3-5-10(9)11/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQQZPANBQRNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mix of 2-Fluorobenzyl methanesulfonate (Step A, 5 g, 24.5 mmol) and 2-(Methylamino)-ethanol (18.4 g, 244.9 mmol) was heated under argon at 120° C. with stirring for 7 hours. The mixture was cooled to room temperature and concentrated. The crude residue was purified by flash chromatography on silica gel column (chloroform:methanol, 90:10 spiked with triethylamine) to provide the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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